molecular formula C14H16BrNO B3320043 3-(3-Bromophenyl)-N-(cyclobutyloxy)cyclobutan-1-imine CAS No. 1202780-74-2

3-(3-Bromophenyl)-N-(cyclobutyloxy)cyclobutan-1-imine

Cat. No.: B3320043
CAS No.: 1202780-74-2
M. Wt: 294.19 g/mol
InChI Key: JMHNDTCONOPBPP-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-N-(cyclobutyloxy)cyclobutan-1-imine is a chemical compound characterized by the presence of a bromophenyl group attached to a cyclobutan-1-imine structure, with a cyclobutyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-N-(cyclobutyloxy)cyclobutan-1-imine typically involves the following steps:

    Formation of 3-Bromophenylcyclobutan-1-amine: This intermediate can be synthesized through the reaction of 3-bromophenylmagnesium bromide with cyclobutanone, followed by reductive amination.

    Cyclobutyloxy Substitution: The cyclobutyloxy group can be introduced via nucleophilic substitution reactions, where the amine group of 3-bromophenylcyclobutan-1-amine reacts with cyclobutyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-N-(cyclobutyloxy)cyclobutan-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-N-(cyclobutyloxy)cyclobutan-1-imine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-N-(cyclobutyloxy)cyclobutan-1-imine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imine and cyclobutyloxy groups can form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-N-(cyclobutyloxy)cyclobutan-1-imine: Similar structure with the bromine atom at the para position.

    3-(3-Chlorophenyl)-N-(cyclobutyloxy)cyclobutan-1-imine: Chlorine substituent instead of bromine.

    3-(3-Bromophenyl)-N-(cyclopentyloxy)cyclobutan-1-imine: Cyclopentyloxy group instead of cyclobutyloxy.

Uniqueness

3-(3-Bromophenyl)-N-(cyclobutyloxy)cyclobutan-1-imine is unique due to the specific positioning of the bromine atom and the cyclobutyloxy group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(3-bromophenyl)-N-cyclobutyloxycyclobutan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c15-12-4-1-3-10(7-12)11-8-13(9-11)16-17-14-5-2-6-14/h1,3-4,7,11,14H,2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHNDTCONOPBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)ON=C2CC(C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680437
Record name 3-(3-Bromophenyl)-N-(cyclobutyloxy)cyclobutan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202780-74-2
Record name 3-(3-Bromophenyl)-N-(cyclobutyloxy)cyclobutan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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